molecular formula C10H12FN5O2 B025987 2'-Fluoro-2',3'-dideoxyadenosine CAS No. 110143-05-0

2'-Fluoro-2',3'-dideoxyadenosine

Cat. No. B025987
M. Wt: 253.23 g/mol
InChI Key: KBEMFSMODRNJHE-BAJZRUMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-2',3'-dideoxyadenosine, also known as FddA, is a potent antiviral agent that has gained significant attention from researchers due to its potential therapeutic applications. FddA is a nucleoside analog that inhibits viral replication by interfering with the synthesis of viral DNA.

Mechanism Of Action

2'-Fluoro-2',3'-dideoxyadenosine works by inhibiting viral replication. It does this by interfering with the synthesis of viral DNA. 2'-Fluoro-2',3'-dideoxyadenosine is incorporated into the viral DNA chain, which causes chain termination and prevents further replication. 2'-Fluoro-2',3'-dideoxyadenosine is also known to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication.

Biochemical And Physiological Effects

2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic use. 2'-Fluoro-2',3'-dideoxyadenosine has also been shown to have minimal impact on the immune system, which is important for its use in viral infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2'-Fluoro-2',3'-dideoxyadenosine is its potency against a wide range of viruses. It has been shown to be effective against viruses that are resistant to other antiviral agents. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, the synthesis of 2'-Fluoro-2',3'-dideoxyadenosine is expensive and requires specialized equipment and expertise. The low yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through the synthesis process also limits its use in lab experiments.

Future Directions

There are several future directions for research on 2'-Fluoro-2',3'-dideoxyadenosine. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 2'-Fluoro-2',3'-dideoxyadenosine and its potential use in gene therapy. Another area of interest is the development of 2'-Fluoro-2',3'-dideoxyadenosine analogs that may have improved antiviral properties.

Synthesis Methods

The synthesis of 2'-Fluoro-2',3'-dideoxyadenosine involves the conversion of 2'-deoxyadenosine to 2'-Fluoro-2',3'-dideoxyadenosine. The process involves the use of fluorine gas, which is highly reactive and requires specialized equipment and expertise. The reaction is carried out in the presence of a catalyst and requires several purification steps to obtain pure 2'-Fluoro-2',3'-dideoxyadenosine. The yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through this process is relatively low, which makes it an expensive compound to produce.

Scientific Research Applications

2'-Fluoro-2',3'-dideoxyadenosine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. 2'-Fluoro-2',3'-dideoxyadenosine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been studied for its use in gene therapy, as it can be incorporated into DNA and RNA molecules.

properties

CAS RN

110143-05-0

Product Name

2'-Fluoro-2',3'-dideoxyadenosine

Molecular Formula

C10H12FN5O2

Molecular Weight

253.23 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1

InChI Key

KBEMFSMODRNJHE-BAJZRUMYSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO

SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO

Other CAS RN

110143-05-0

synonyms

2'-beta-F-ddAdo
2'-beta-fluoro-2',3'-dideoxyadenosine
2'-F-ara-ddA
2'-fluoro-2',3'-dideoxyadenosine
2'-fluoro-ara-2',3'-dideoxyadenosine
2'-fluoro-ribo-2',3'-dideoxyadenosine
9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine
9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine
F-ara-ddA
F-ribo-ddA
lodenosine
NSC 613792

Origin of Product

United States

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